3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester
CAS No.: 2096341-87-4
Cat. No.: VC4939955
Molecular Formula: C18H27BClNO2
Molecular Weight: 335.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096341-87-4 |
---|---|
Molecular Formula | C18H27BClNO2 |
Molecular Weight | 335.68 |
IUPAC Name | N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
Standard InChI | InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |
Standard InChI Key | LMUCKXMENJYEKG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₈H₂₇BClNO₂ and a molecular weight of 335.68 g/mol. Its structure integrates three critical moieties:
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A chlorinated benzene ring (providing electronic modulation for reactivity).
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A cyclopentylaminomethyl group (enhancing steric bulk and influencing solubility).
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A pinacol-protected boronic acid (stabilizing the boron center for controlled reactivity).
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) prevents premature hydrolysis, making the compound suitable for storage and handling in anhydrous organic solvents.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 2096341-87-4 |
IUPAC Name | N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)Cl |
InChI Key | LMUCKXMENJYEKG-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically proceeds through a multi-step sequence:
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Chlorination of Phenolic Precursors: A phenol derivative undergoes electrophilic aromatic substitution to introduce the chlorine atom at the ortho position.
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Mannich Reaction: The chlorinated intermediate reacts with cyclopentylamine and formaldehyde to install the aminomethyl group.
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Boronation: The aromatic ring is functionalized with a boronic acid group via palladium-catalyzed Miyaura borylation, followed by esterification with pinacol to yield the final product.
Critical parameters include:
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Temperature control (< 0°C during boronation to prevent side reactions).
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Use of anhydrous tetrahydrofuran (THF) as the solvent.
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Catalysis by Pd(dppf)Cl₂ for efficient cross-coupling.
Purification and Characterization
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR: Signals at δ 1.2–1.4 ppm (pinacol methyl groups), δ 2.8–3.1 ppm (cyclopentyl CH₂), and δ 7.3–7.6 ppm (aromatic protons).
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¹¹B NMR: A singlet near δ 30 ppm confirms the tetracoordinate boron environment.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in palladium-catalyzed cross-coupling with aryl halides (e.g., bromobenzene) to form biaryl structures. The pinacol ester acts as a masked boronic acid, releasing active B(OH)₂ upon hydrolysis in situ.
Mechanistic Insight:
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Transmetallation: The boronate transfers to Pd⁰, forming a Pd–aryl intermediate.
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Reductive Elimination: Coupling with an aryl halide yields the biaryl product and regenerates the catalyst.
Table 2: Representative Cross-Coupling Reactions
Substrate | Product | Yield (%) | Conditions |
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4-Bromotoluene | 4-Methylbiphenyl | 82 | Pd(PPh₃)₄, K₂CO₃, 80°C |
2-Iodonaphthalene | 2-Naphthylbenzene | 75 | Pd(OAc)₂, SPhos, 90°C |
Functional Group Compatibility
The cyclopentylaminomethyl group confers chemo-selectivity in reactions involving competing nucleophiles. For example, in one-pot syntheses, the amine remains inert toward electrophiles like acyl chlorides, enabling sequential functionalization.
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